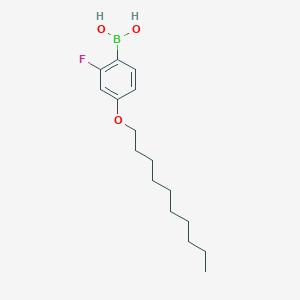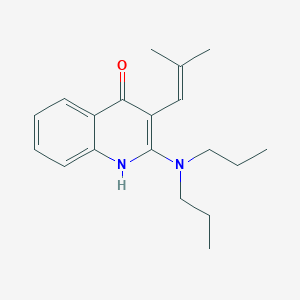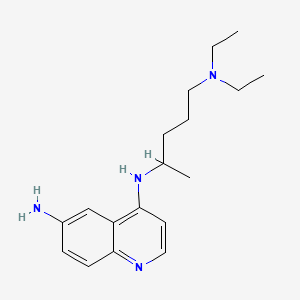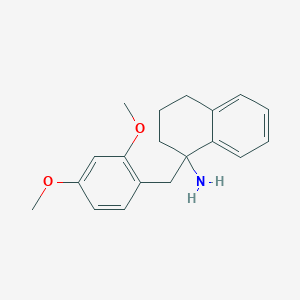![molecular formula C18H11NO3 B11835105 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione CAS No. 62353-82-6](/img/structure/B11835105.png)
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and a phenyl group. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione typically involves a multi-component reaction. One common method involves the condensation of α- or β-naphthol, aniline, and formaldehyde in the presence of a catalyst. For instance, potassium dihydrogen phosphate can be used as an efficient catalyst for this reaction . The reaction is usually carried out at room temperature, making it an environmentally friendly and cost-effective process.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of aqueous hydrotropic solutions, such as 30% sodium p-toluenesulfonate (NaPTS), has been reported to enhance the yield and purity of the product . This method is not only efficient but also aligns with green chemistry principles, reducing the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted oxazine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-2-phenyl-1H-naphtho[1,2-e][1,3]oxazine
- 3,4-Dihydro-3-phenyl-2H-naphtho[2,1-e][1,3]oxazine
- 3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine
Uniqueness
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione stands out due to its unique structural features, which confer enhanced stability and reactivity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
62353-82-6 |
|---|---|
Fórmula molecular |
C18H11NO3 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
3-phenylbenzo[h][1,3]benzoxazine-2,4-dione |
InChI |
InChI=1S/C18H11NO3/c20-17-15-11-10-12-6-4-5-9-14(12)16(15)22-18(21)19(17)13-7-2-1-3-8-13/h1-11H |
Clave InChI |
IMPWDGZTJKLKFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4C=C3)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)


![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)


![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)


